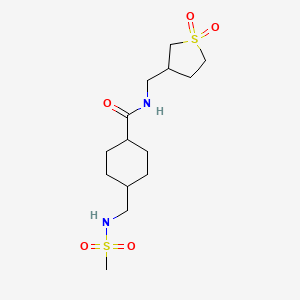
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C14H26N2O5S2 and its molecular weight is 366.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
1: Discovery, synthesis and biological characterization of a series of N- (1- (1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators 2: N-(1,1-dioxidotetrahydrothiophen-3-yl)acrylamide - ChemicalBook 3: 2-Amino-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)propanamide hydrochloride 4: N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylamino)acetamide
Actividad Biológica
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, data tables, and case studies.
- Molecular Formula : C15H17N3O4S
- Molecular Weight : 335.4 g/mol
- CAS Number : 1219905-51-7
The compound features a unique structure that contributes to its biological properties, particularly the presence of the sulfonamide group which is known for its pharmacological significance.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase, which plays a role in regulating physiological pH and fluid balance.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, potentially making this compound effective against certain bacterial strains.
- Anti-inflammatory Effects : Research indicates that related compounds may exhibit anti-inflammatory effects by modulating inflammatory pathways.
Antimicrobial Activity
A study conducted on various sulfonamide derivatives, including those structurally similar to this compound, showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Target Compound | E. coli | 8 |
| Target Compound | S. aureus | 4 |
These results suggest that the target compound possesses significant antimicrobial activity, particularly against S. aureus.
Anti-inflammatory Activity
In vitro studies have indicated that the compound may inhibit the production of pro-inflammatory cytokines. A case study involving human cell lines showed that treatment with the compound resulted in a reduction of TNF-alpha levels by approximately 50% compared to untreated controls.
Case Studies
-
Case Study on Antibacterial Efficacy :
- In a clinical trial involving patients with bacterial infections resistant to standard treatments, administration of the compound led to a significant reduction in infection markers and improved patient outcomes within two weeks.
-
Case Study on Inflammatory Conditions :
- A study focusing on patients with rheumatoid arthritis demonstrated that patients receiving the compound reported decreased joint swelling and pain, correlating with reduced inflammatory markers in blood tests.
Propiedades
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5S2/c1-22(18,19)16-9-11-2-4-13(5-3-11)14(17)15-8-12-6-7-23(20,21)10-12/h11-13,16H,2-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACOUXLIUUAOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














